molecular formula C16H17NO2S B2516243 (2E)-3-(furan-3-yl)-1-[4-(thiophen-2-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 1798419-08-5

(2E)-3-(furan-3-yl)-1-[4-(thiophen-2-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2516243
CAS No.: 1798419-08-5
M. Wt: 287.38
InChI Key: DREAGLJHTBGJGQ-ONEGZZNKSA-N
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Description

The compound (2E)-3-(furan-3-yl)-1-[4-(thiophen-2-yl)piperidin-1-yl]prop-2-en-1-one belongs to the chalcone family, characterized by an α,β-unsaturated ketone backbone. Its structure includes a furan-3-yl group at the β-position and a 4-(thiophen-2-yl)piperidin-1-yl moiety at the α-position. This combination of heterocyclic rings (furan and thiophene) and a piperidine-substituted aryl group distinguishes it from other chalcone derivatives.

Properties

IUPAC Name

(E)-3-(furan-3-yl)-1-(4-thiophen-2-ylpiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-16(4-3-13-7-10-19-12-13)17-8-5-14(6-9-17)15-2-1-11-20-15/h1-4,7,10-12,14H,5-6,8-9H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREAGLJHTBGJGQ-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)C=CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=CC=CS2)C(=O)/C=C/C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(furan-3-yl)-1-[4-(thiophen-2-yl)piperidin-1-yl]prop-2-en-1-one is a member of a class of compounds that exhibit significant biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring and a thiophene moiety linked through a piperidine group, which is known to enhance biological activity due to its ability to interact with various biological targets.

Molecular Formula

  • C : 19
  • H : 22
  • N : 2
  • O : 2
  • S : 1

Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes and receptors involved in disease processes. For instance, some derivatives have shown promising results as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), which is implicated in inflammation and cancer progression .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features. A study demonstrated that modifications on the piperidine ring and substitution patterns on the furan and thiophene rings significantly influenced the inhibitory potency against target enzymes. For example, compounds with di-substituted furan groups exhibited enhanced activity compared to those with mono-substituted variants .

CompoundIC50 (μM)Remarks
Compound 18.6Moderate activity
Compound 21.6Enhanced inhibitory activity
Compound 32.8Slightly reduced activity
Compound 47.4Compromised activity
Compound 510Little change in activity

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of related compounds. For instance, derivatives of piperidine-based triazolylacetamide showed significant antifungal activity against Candida auris, demonstrating MIC values ranging from 0.24 to 0.97 μg/mL . This suggests that similar structural motifs in this compound could also confer antimicrobial properties.

In Vivo Studies

In vivo studies have indicated that certain derivatives can induce apoptosis in cancer cells, suggesting potential applications in oncology . For example, one study found that compounds similar to this compound induced cell cycle arrest at the S-phase, leading to decreased viability in cancer cell lines .

Therapeutic Applications

Given its structural features and biological activities, this compound may have therapeutic potential in treating inflammatory diseases and certain types of cancer. Its ability to inhibit mPGES-1 suggests it could be developed into an anti-inflammatory agent.

Scientific Research Applications

Research into the biological activity of this compound suggests potential applications in pharmacology. Computational methods have indicated that it may exhibit a range of biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens, including fungi and bacteria.
  • Antioxidant Properties : The furan and thiophene rings contribute to the compound's ability to scavenge free radicals.
  • CNS Activity : There is potential for neuroprotective effects, making it a candidate for treating neurological disorders.

Applications in Medicinal Chemistry

The applications of (2E)-3-(furan-3-yl)-1-[4-(thiophen-2-yl)piperidin-1-yl]prop-2-en-1-one can be categorized into several key areas:

Antimicrobial Agents

Research has indicated that derivatives of this compound may have significant antimicrobial properties. For instance, related compounds have been tested against various fungi, showing promising results in inhibiting growth .

Antioxidant Agents

The antioxidant capacity of compounds containing furan and thiophene rings is well-documented. These compounds can potentially mitigate oxidative stress-related diseases by neutralizing free radicals.

Neuroprotective Agents

Given the structural features similar to known neuroprotective agents, this compound could be explored for its ability to protect against neurodegenerative diseases such as Alzheimer's .

Case Studies

Research findings from various studies provide insights into the applications of this compound:

Study 1: Antifungal Activity

A study focused on synthesizing novel derivatives similar to this compound demonstrated significant antifungal activity against various strains, suggesting its potential as an antifungal agent .

Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of related compounds, indicating that modifications to the piperidine core could enhance efficacy against cognitive decline associated with aging .

Comparison with Similar Compounds

Key Observations :

  • Piperidine vs. Aryl Substitutions : Piperidine-containing analogs (e.g., LabMol-80, LabMol-67) exhibit higher melting points (181–182°C) compared to methylsulfanyl-substituted derivatives (152–204°C), suggesting stronger intermolecular interactions .
  • Thiophene vs. Furan : Thiophene-containing compounds (e.g., LabMol-93) often show enhanced bioactivity due to sulfur's electronegativity and aromatic stability, as seen in their antitubercular and MAO-B inhibitory roles . The target compound’s furan-3-yl group (uncommon in evidence) may confer unique steric or electronic properties compared to furan-2-yl analogs.

Computational and Structural Insights

  • Molecular Docking : Thiophene-containing chalcones show preferential binding to enzymes like MAO-B, while furan derivatives may exhibit altered affinity due to reduced electron density .
  • Crystal Structures : Analogs such as (E)-1-(4-bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one (CSD entry) adopt planar conformations, critical for intermolecular interactions in solid-state and target binding .

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